Cas no 148925-97-7 ((4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole)

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole is a chiral bis(oxazoline) ligand widely used in asymmetric catalysis. Its rigid C2-symmetric structure and sterically hindered diisopropyl substituents enhance enantioselectivity in metal-catalyzed transformations, such as cyclopropanations, Diels-Alder reactions, and conjugate additions. The compound’s well-defined stereochemistry ensures high reproducibility in forming chiral metal complexes, while its electron-rich oxazoline rings stabilize reactive intermediates. This ligand is particularly valuable in synthesizing enantiopure pharmaceuticals and fine chemicals due to its predictable performance and compatibility with various transition metals (e.g., Cu, Fe, Ni). Its moisture stability and ease of handling further contribute to its utility in industrial and academic research settings.
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole structure
148925-97-7 structure
商品名:(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole
CAS番号:148925-97-7
MF:C12H20N2O2
メガワット:224.299403190613
CID:4742962
PubChem ID:100967906

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole 化学的及び物理的性質

名前と識別子

    • (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
    • 2,2'-Bi[(4R)-4alpha-isopropyl-2-oxazoline]
    • (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole
    • 2,2'-Bioxazole, 4,4',5,5'-tetrahydro-4,4'-bis(1-methylethyl)-, (4R,4'R)-
    • (4R)-4-propan-2-yl-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
    • D72089
    • AKOS037651295
    • (R,R)-iPr-Bisbox
    • CS-16419
    • 148925-97-7
    • CS-0097372
    • (4R)-4-isopropyl-2-[(4R)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
    • MFCD32639896
    • インチ: 1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1
    • InChIKey: ZSZOYMBXNYZPFL-UWVGGRQHSA-N
    • ほほえんだ: O1C(C2=N[C@@H](CO2)C(C)C)=N[C@@H](C1)C(C)C

計算された属性

  • せいみつぶんしりょう: 224.152477885g/mol
  • どういたいしつりょう: 224.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 43.2

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Predicted)
  • ふってん: 280.4±23.0 °C(Predicted)
  • 酸性度係数(pKa): 3.83±0.70(Predicted)

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG154-200mg
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole
148925-97-7 97% (99%ee)
200mg
893.0CNY 2021-07-17
eNovation Chemicals LLC
Y1237826-1g
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97%
1g
$135 2024-06-05
eNovation Chemicals LLC
Y1237826-5g
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97%
5g
$410 2024-06-05
Aaron
AR01KGXF-5g
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97%
5g
$387.00 2025-02-11
abcr
AB563872-5g
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole; .
148925-97-7
5g
€680.90 2024-08-02
eNovation Chemicals LLC
Y1237826-1g
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97%
1g
$140 2025-02-24
1PlusChem
1P01KGP3-100mg
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97% (99%ee)
100mg
$20.00 2024-06-20
eNovation Chemicals LLC
Y1237826-100mg
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97%
100mg
$65 2025-02-24
eNovation Chemicals LLC
Y1237826-1g
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97%
1g
$140 2025-02-28
eNovation Chemicals LLC
Y1237826-250mg
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
148925-97-7 97%
250mg
$80 2024-06-05

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole 関連文献

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazoleに関する追加情報

Research Briefing on (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole (CAS: 148925-97-7)

The compound (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole (CAS: 148925-97-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure pharmaceuticals. Its rigid bicyclic structure and stereochemical configuration make it an excellent candidate for facilitating high-yield, stereoselective transformations, which are critical in the development of novel therapeutics.

In addition to its catalytic applications, this compound has been investigated for its direct biological activity. Preliminary in vitro studies suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, positioning it as a potential lead compound for anti-inflammatory drug development. Further mechanistic studies are underway to elucidate its molecular targets and optimize its pharmacological profile.

The synthesis of (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole has also seen advancements, with recent reports detailing more efficient and scalable routes. These improvements are crucial for enabling large-scale production, which is essential for both research and potential commercial applications. Researchers have employed innovative strategies such as flow chemistry and biocatalysis to enhance yield and reduce environmental impact.

Looking ahead, the compound's versatility and promising biological activity underscore its potential as a multifaceted tool in chemical biology and drug discovery. Future research directions may include exploring its utility in targeted drug delivery systems or as a scaffold for the design of new bioactive molecules. Collaborative efforts between chemists and biologists will be key to unlocking its full potential.

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Amadis Chemical Company Limited
(CAS:148925-97-7)(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bi-1,3-oxazole
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清らかである:99%
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価格 ($):373.0